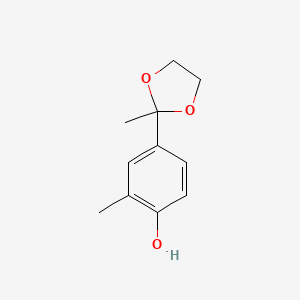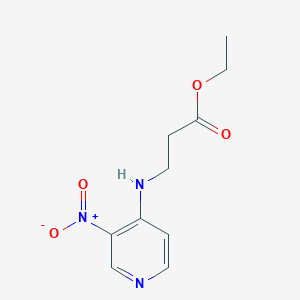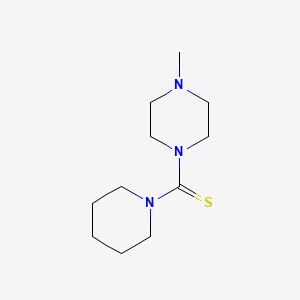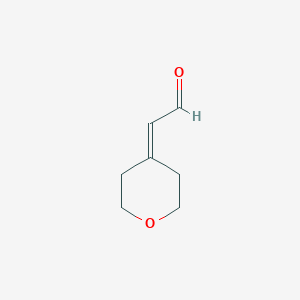![molecular formula C8H14O3 B12566452 2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester CAS No. 221346-91-4](/img/structure/B12566452.png)
2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester is a chemical compound that belongs to the family of acrylates. Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives. This compound is characterized by its bifunctional nature, containing both a vinyl group and a carbonyl group, which makes it highly reactive and versatile in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester typically involves the esterification of acrylic acid with methanol under acid catalysis. Common catalysts used in this process include acidic ion exchangers, p-toluene sulfonic acid, and sulfuric acid . Another method involves the pyrolysis of methyl lactate in the presence of ethenone (ketene) or the debromination of methyl 2,3-dibromopropanoate with zinc .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes using continuous reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a balance between reaction rate and product stability, often involving temperatures ranging from 60°C to 80°C and pressures of 1-2 atm .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium hydroxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various esters and ethers
Applications De Recherche Scientifique
2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent film-forming properties
Mécanisme D'action
The mechanism of action of 2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester involves its reactivity with nucleophiles and electrophiles. The vinyl group undergoes polymerization reactions, while the ester group participates in nucleophilic acyl substitution reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl methacrylate: Similar in structure but contains a methacrylate group instead of an acrylate group.
Ethyl acrylate: Similar but has an ethyl group instead of a methyl group.
Butyl acrylate: Contains a butyl group instead of a methyl group
Uniqueness
2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester is unique due to its specific stereochemistry and the presence of a hydroxyl group, which enhances its reactivity and versatility in various chemical and industrial applications .
Propriétés
Numéro CAS |
221346-91-4 |
|---|---|
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
methyl (3S)-3-hydroxy-4-methyl-2-methylidenepentanoate |
InChI |
InChI=1S/C8H14O3/c1-5(2)7(9)6(3)8(10)11-4/h5,7,9H,3H2,1-2,4H3/t7-/m0/s1 |
Clé InChI |
GTFGWLIGRMYDJX-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=C)C(=O)OC)O |
SMILES canonique |
CC(C)C(C(=C)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[2-imino-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-4-yl]disulfanyl]-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-2-imine](/img/structure/B12566371.png)


![Diethyl {[4-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B12566381.png)
![2-{2-[4-(2-Hydroxyethoxy)benzene-1-sulfonyl]phenoxy}ethan-1-ol](/img/structure/B12566386.png)
![2-[6-(Benzyloxy)pyridin-2-yl]-4,6-dimethylpyrimidine](/img/structure/B12566393.png)




![4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12566409.png)



